1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile
Description
1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is a fluorinated heterocyclic compound featuring a cyclopropane ring fused to a carbonitrile group and a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position. The compound’s commercial availability (CymitQuimica) highlights its relevance in synthetic chemistry workflows, particularly for constructing trifluoromethylated building blocks .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(15-8)9(6-14)4-5-9/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKIXQIEAJXVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. This can be achieved through various synthetic routes, including the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds or Simmons-Smith reagents .
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the carbonitrile group can form hydrogen bonds with polar residues . These interactions contribute to the compound’s biological activity and its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on pyridine substitution patterns, ring systems, and functional groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Position Effects: The 6-position -CF₃ group in the target compound may confer distinct electronic and steric properties compared to 5-position analogs (e.g., 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid). In fungicidal compounds like B.1.31 and B.1.54 (EU Patent), trifluoromethyl groups at the 2- or 5-positions on pyridine are linked to enhanced bioactivity, suggesting the target compound’s -CF₃ placement could similarly influence efficacy .
Cyclopropanes are known to enhance lipophilicity and bioavailability in drug candidates . Piperidine-based analogs (e.g., 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid) may favor hydrogen bonding via the carboxylic acid group, unlike the carbonitrile’s electron-deficient nature .
This contrasts with carboxylic acids (proton donors) or triazoles (hydrogen-bond acceptors) in analogs . The -CF₃ group enhances lipophilicity and resistance to oxidative degradation, a feature shared with patented fungicides like B.1.31 and B.1.54 .
Biological Activity
1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile (CAS No. 1346544-42-0) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C₁₀H₇F₃N₂
- Molecular Weight : 212.17 g/mol
- CAS Number : 1346544-42-0
Structural Characteristics
The compound features a cyclopropane ring attached to a pyridine moiety with a trifluoromethyl group, contributing to its lipophilicity and potential interactions with biological targets.
Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. Its trifluoromethyl group enhances metabolic stability, making it a candidate for drug development.
Antimicrobial Properties
Fluorinated compounds often exhibit enhanced antimicrobial activity. Preliminary assays suggest that this compound may possess antibacterial properties against various strains, although further studies are needed to quantify this effect.
Neuroprotective Effects
Recent investigations into pyridine derivatives have highlighted their potential neuroprotective effects. The unique structure of this compound suggests it may modulate neurotransmitter systems, although specific data on its neuroprotective activity remains sparse.
Study on Anticancer Activity
A case study involving similar compounds indicated that pyridine derivatives can inhibit diacylglycerol acyltransferase (DGAT2), an enzyme implicated in lipid metabolism and cancer progression. This suggests a potential pathway for this compound's action against cancer cells .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1346544-42-0 |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
| Potential Activities | Anticancer, Antimicrobial |
| Mechanism of Action | Enzyme inhibition, Neurotransmitter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
